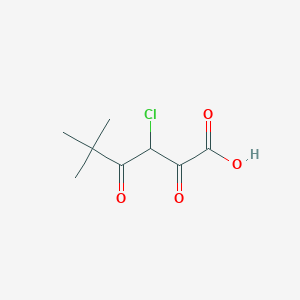
Hexanoic acid, 3-chloro-5,5-dimethyl-2,4-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 3-chloro-5,5-dimethyl-2,4-dioxo- is an organic compound with a complex structure It is characterized by the presence of a hexanoic acid backbone with chlorine and dimethyl groups attached, along with two oxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hexanoic acid, 3-chloro-5,5-dimethyl-2,4-dioxo- typically involves multi-step organic reactions. One common method includes the chlorination of 5,5-dimethyl-2,4-dioxohexanoic acid, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions using advanced reactors. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain product quality. Industrial methods also focus on minimizing by-products and ensuring environmental safety.
Analyse Des Réactions Chimiques
Types of Reactions: Hexanoic acid, 3-chloro-5,5-dimethyl-2,4-dioxo- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Hexanoic acid, 3-chloro-5,5-dimethyl-2,4-dioxo- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which hexanoic acid, 3-chloro-5,5-dimethyl-2,4-dioxo- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate the compound’s biological activity. The pathways involved often relate to the modulation of metabolic processes or signal transduction pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
- Hexanoic acid, 5,5-dimethyl-2,4-dioxo-
- 3,5-Dimethylhexanoic acid
- Hexanoic acid, 3,5,5-trimethyl-
Comparison: Hexanoic acid, 3-chloro-5,5-dimethyl-2,4-dioxo- is unique due to the presence of the chlorine atom, which imparts distinct chemical properties compared to its analogs. This chlorine substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
617699-91-9 |
|---|---|
Formule moléculaire |
C8H11ClO4 |
Poids moléculaire |
206.62 g/mol |
Nom IUPAC |
3-chloro-5,5-dimethyl-2,4-dioxohexanoic acid |
InChI |
InChI=1S/C8H11ClO4/c1-8(2,3)6(11)4(9)5(10)7(12)13/h4H,1-3H3,(H,12,13) |
Clé InChI |
YRKJJNZNDGOVMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C(C(=O)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


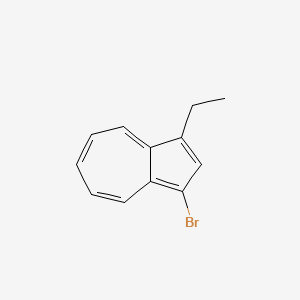
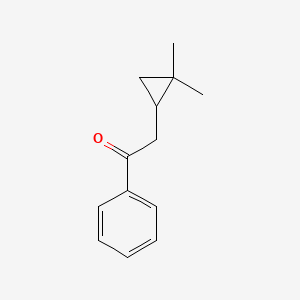
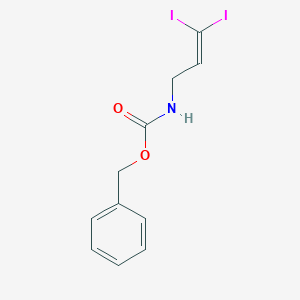
![1,1',1''-[Benzene-1,2,3-triyltri(ethyne-2,1-diyl)]tribenzene](/img/structure/B14226977.png)
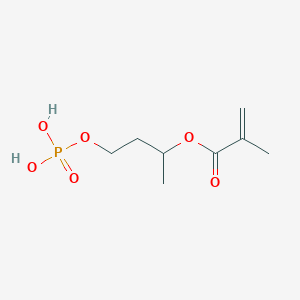

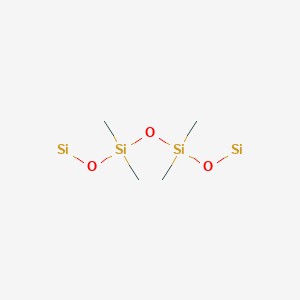
![5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine](/img/structure/B14227014.png)
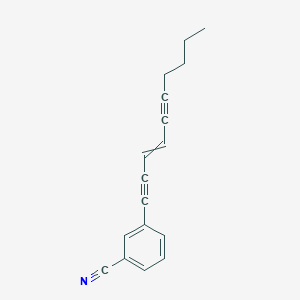
![1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14227018.png)
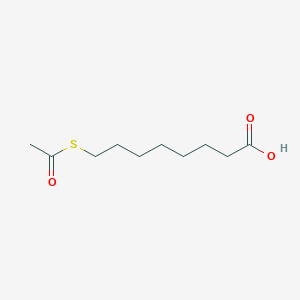
![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)

![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)
